
ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 5-position, a phenyl group at the 1-position, and an ethyl ester group at the 3-position. It is widely used in various fields due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate typically involves the reaction of hydrazine derivatives with β-diketones. One common method includes the use of ethyl acetoacetate and phenylhydrazine in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions, followed by esterification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acids or reduced to form pyrazoline derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of pyrazole-3-carboxylic acids.
Reduction: Formation of pyrazoline derivatives.
Hydrolysis: Formation of pyrazole-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives:
Ethyl 5-phenyl-1H-pyrazole-3-carboxylate: Lacks the chloro group, resulting in different reactivity and biological activity.
Methyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate: Contains a methyl group instead of an ethyl group, affecting its chemical properties.
Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate: Contains a different substitution pattern, leading to unique applications
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique chemical structure and reactivity make it valuable for scientific research and industrial applications
Eigenschaften
CAS-Nummer |
85174-68-1 |
|---|---|
Molekularformel |
C12H11ClN2O2 |
Molekulargewicht |
250.68 g/mol |
IUPAC-Name |
ethyl 5-chloro-1-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)10-8-11(13)15(14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI-Schlüssel |
HHGJWXHAQYLLDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NN(C(=C1)Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


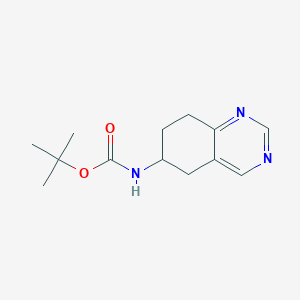



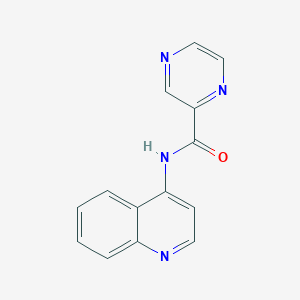
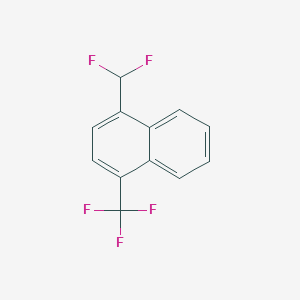

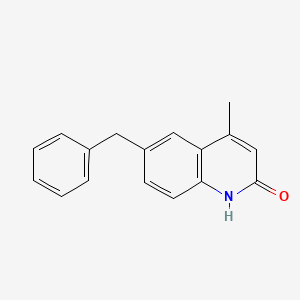

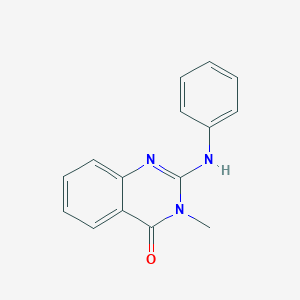
![2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate](/img/structure/B15066583.png)
![3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione](/img/structure/B15066594.png)


